GNE-371 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Transcription Factor IID Subunit 1 (TAF1). [] TAF1, a key component of the general transcription factor TFIID, plays a crucial role in RNA Polymerase II-mediated transcription. [] While the biological functions of TAF1's dual bromodomains remain largely unknown, TAF1 has garnered attention as a potential target for oncology research. [] GNE-371 serves as a valuable tool compound for investigating the cellular functions of TAF1(2) and its potential as a therapeutic target. []
A co-crystal structure of GNE-371 bound to the TAF1(2) bromodomain has been determined through X-ray crystallography. [, , ] This structure reveals the specific interactions between GNE-371 and the amino acid residues within the binding pocket of TAF1(2), providing insights into its high affinity and selectivity.
GNE-371 binds specifically to the second bromodomain (BD2) of TAF1, competing with acetylated lysine residues on histones. [] This competitive binding disrupts the interaction between TAF1 and acetylated lysine, potentially modulating TAF1's role in transcription regulation. [] Interestingly, studies have shown that GNE-371 binding can induce global conformational changes in the tandem bromodomain structure of TAF1, potentially impacting its interactions with other proteins. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9